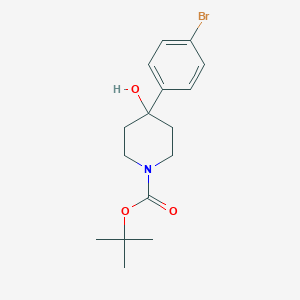

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N-Boc protected piperidine compounds typically involves strategic functionalization of the piperidine ring, employing techniques such as lithiation-substitution reactions to introduce various substituents. For instance, the general and enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines involves lithiation-substitution of N-Boc-2-phenylpyrrolidine or -piperidine, highlighting the importance of controlling the formation of quaternary stereocenters in such syntheses (Sheikh et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of N-Boc-piperidine derivatives often employs spectroscopic methods such as FT-IR, FT-Raman, NMR, and molecular docking studies. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized by various spectroscopic techniques and theoretical studies, including HOMO-LUMO bandgap energy analysis and molecular docking to assess anticancer activity, providing insights into the electronic structure and reactivity of these compounds (Janani et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-Boc-protected piperidines are diverse, including lithiation-substitution reactions and cycloadditions. The selective benzylic lithiation of N-Boc-2-phenylpiperidine, for example, showcases the ability to generate tertiary carbanions that can be trapped with electrophiles, demonstrating the compound's reactivity towards creating complex molecular structures (Xiao et al., 2005).

Applications De Recherche Scientifique

Application

Boronic acids and their esters, such as “1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol”, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Method

The application involves the use of boronic esters as boron-carriers. The specific methods of application or experimental procedures would depend on the specific drug or device being designed .

2. Protective Groups in Carbohydrate Chemistry

Application

Boronic esters are used as protective groups in carbohydrate chemistry. They are involved in processes for acylation, silylation, and alkylation of glycoside-derived boronates .

Method

The method involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives. These esters are then used as temporary blocking groups for 1,2- or 1,3-diol groups .

Results

The relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

Propriétés

IUPAC Name |

tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVYIHCSSJUVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593289 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol | |

CAS RN |

163209-96-9 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

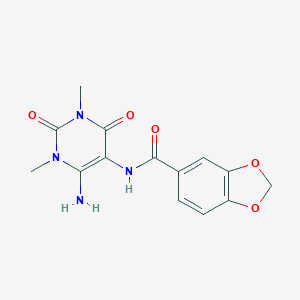

![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)

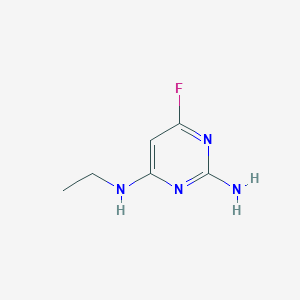

![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)

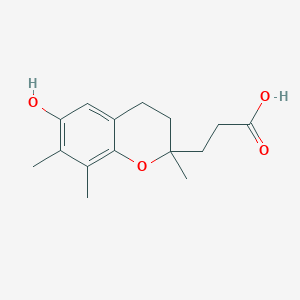

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)